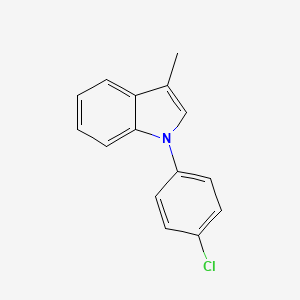

1-(4-Chlorophenyl)-3-methyl-1h-indole

Description

Structure

3D Structure

Properties

CAS No. |

918163-10-7 |

|---|---|

Molecular Formula |

C15H12ClN |

Molecular Weight |

241.71 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-3-methylindole |

InChI |

InChI=1S/C15H12ClN/c1-11-10-17(13-8-6-12(16)7-9-13)15-5-3-2-4-14(11)15/h2-10H,1H3 |

InChI Key |

AEAHOBVVWDMDIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C2=CC=CC=C12)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 4 Chlorophenyl 3 Methyl 1h Indole

Established Synthetic Pathways for Indole (B1671886) Derivatives and Their Relevance to 1-(4-Chlorophenyl)-3-methyl-1h-indole

Several classical methods for indole synthesis can be adapted for the preparation of this compound. These established pathways offer reliable, albeit sometimes harsh, conditions for the construction of the indole core.

One of the most prominent methods is the Fischer indole synthesis , which involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, (4-chlorophenyl)hydrazine would be reacted with propionaldehyde. The reaction proceeds through the formation of a phenylhydrazone, followed by a-sigmatropic rearrangement to form a di-imine intermediate, which then cyclizes and eliminates ammonia to yield the indole. Various Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid, zinc chloride, and boron trifluoride.

Another important pathway is the Ullmann condensation , a copper-catalyzed reaction between an aryl halide and an amine or, in this case, an indole. To synthesize the target molecule via this route, 3-methylindole (B30407) would be coupled with a 4-chlorosubstituted aryl halide, such as 1-chloro-4-iodobenzene or 1-bromo-4-chlorobenzene. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper.

The Buchwald-Hartwig amination offers a more modern and milder alternative for the N-arylation of indoles. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides or triflates and amines. In the context of synthesizing this compound, 3-methylindole could be coupled with a 4-chlorophenyl halide. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and preventing side reactions. Bidentate phosphine ligands like BINAP and DPPP have been shown to be effective in these couplings.

A comparative overview of these established synthetic pathways is presented in the table below.

| Synthetic Pathway | Starting Materials | Catalyst/Reagents | General Conditions | Key Features |

| Fischer Indole Synthesis | (4-Chlorophenyl)hydrazine, Propionaldehyde | Brønsted or Lewis Acids (e.g., HCl, ZnCl₂) | Acidic, often elevated temperatures | Versatile, widely used, can lead to regioisomeric mixtures with unsymmetrical ketones. |

| Ullmann Condensation | 3-Methylindole, 4-Chloroiodobenzene or 4-Chlorobromobenzene | Copper (I) salts (e.g., CuI) | High temperatures, polar solvents | Economical, suitable for large-scale synthesis, can require harsh conditions. |

| Buchwald-Hartwig Amination | 3-Methylindole, 4-Chlorophenyl halide or triflate | Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP), Base (e.g., NaOtBu) | Inert atmosphere, milder temperatures than Ullmann | Broad substrate scope, high functional group tolerance, milder conditions. |

Advanced and Sustainable Synthetic Strategies for Indole Formation and Substitution

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. These advanced strategies often involve the use of microwave irradiation, greener solvents, and more efficient catalytic systems.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the synthesis of indoles. Microwave heating can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. For instance, a one-pot, three-component synthesis of N-arylindoles can be achieved through a sequential Fischer indolisation and copper(I)-catalyzed N-arylation under microwave irradiation. This approach offers a rapid and operationally simple route to compounds like this compound.

The development of greener synthetic pathways focuses on minimizing waste, using less hazardous reagents, and improving energy efficiency. This includes performing reactions in aqueous media, utilizing reusable catalysts, and employing one-pot procedures to reduce the number of purification steps. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, can be performed in water using specialized surfactants to create micelles that act as nanoreactors.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The yield and selectivity of indole synthesis are highly dependent on the reaction conditions. Careful optimization of parameters such as catalyst, ligand, base, solvent, and temperature is crucial for achieving the desired outcome.

In palladium-catalyzed cross-coupling reactions , the choice of ligand

Preclinical Biological Activity Profiling of 1 4 Chlorophenyl 3 Methyl 1h Indole

Investigations into Antineoplastic Activity in Cellular and Non-Human Models

There is no available data on the antineoplastic activity of 1-(4-Chlorophenyl)-3-methyl-1H-indole.

In Vitro Cytotoxicity and Antiproliferative Potency Against Cancer Cell Lines

No studies reporting the in vitro cytotoxicity or antiproliferative effects of this compound against any cancer cell lines have been identified.

Modulation of Cell Cycle Progression and Apoptosis Induction Pathways

Information regarding the impact of this specific compound on cell cycle progression or the induction of apoptosis in cancer cells is not available in the current scientific literature.

Effects on Cancer Stem Cell Populations

There are no relevant studies on the effects of this compound on cancer stem cells.

Efficacy in Preclinical In Vivo Xenograft or Syngeneic Models

No preclinical in vivo studies using xenograft or syngeneic models to assess the efficacy of this compound have been found.

Antimicrobial Efficacy Against Pathogenic Microorganisms

There is no available data concerning the antimicrobial efficacy of this compound.

Spectrum of Antibacterial and Antifungal Activity

No research has been published detailing the spectrum of antibacterial or antifungal activity for this compound.

Disruption of Microbial Biofilm Formation and Virulence Factors

Currently, there is a lack of specific research data detailing the direct effects of this compound on the formation of microbial biofilms and the expression of virulence factors. The broader class of indole-containing compounds has been a subject of interest in this area, with various derivatives showing potential for interfering with bacterial communication and pathogenesis. However, dedicated studies on this particular substituted indole (B1671886) are needed to ascertain its specific activities.

Mechanisms of Action Affecting Microbial Membrane Integrity

Similarly, the precise mechanisms by which this compound may affect microbial membrane integrity have not yet been elucidated in the scientific literature. While some antimicrobial agents exert their effects by disrupting the bacterial cell membrane, leading to leakage of cellular contents and cell death, it remains to be determined whether this compound shares this mode of action. Future research will be necessary to explore its potential interactions with microbial membranes.

Exploration of Anti-inflammatory and Immunomodulatory Potentials

In contrast to the limited data in microbiology, preliminary studies have begun to explore the anti-inflammatory and immunomodulatory properties of compounds structurally related to this compound, suggesting a potential avenue for investigation for this specific molecule.

Inhibition of Pro-inflammatory Cytokine and Mediator Release

Research on analogous compounds has demonstrated the ability to suppress the release of key pro-inflammatory cytokines and mediators. For instance, studies on the structurally similar organoselenium compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole, have shown a reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in animal models of inflammation. These findings suggest that this compound may warrant investigation for similar inhibitory effects on these critical inflammatory signaling molecules.

Modulation of Inflammatory Signaling Cascades in Cellular Systems

The modulation of intracellular signaling pathways that drive inflammation is a key area of interest. Studies on related indole derivatives have implicated the nuclear factor-kappa B (NF-κB) signaling pathway as a potential target. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. The ability of similar compounds to inhibit NF-κB activation in cellular models of inflammation provides a strong rationale for investigating whether this compound can exert its potential anti-inflammatory effects through this or other related signaling cascades.

Neurobiological Activity Investigations

The neurobiological activities of indole derivatives have been a significant focus of research, given the structural resemblance of the indole nucleus to the neurotransmitter serotonin (B10506).

Neuroprotective Properties in In Vitro Models of Neuronal Stress

No studies detailing the neuroprotective effects of this compound in in vitro models of neuronal stress were identified.

Studies on Metabolic Regulation and Enzyme Modulation

There is a lack of available research on the impact of this compound on metabolic regulation and enzyme modulation.

Impact on Key Enzymes within Metabolic Pathways

No data could be retrieved concerning the effects of this compound on key enzymes involved in metabolic pathways.

Cellular Assays for Glucose Uptake or Lipid Metabolism Intervention

No cellular assay results for glucose uptake or intervention in lipid metabolism for this compound were found in the reviewed literature.

Molecular Mechanisms of Action and Target Identification for 1 4 Chlorophenyl 3 Methyl 1h Indole

Cellular Uptake, Intracellular Distribution, and Subcellular Localization Studies

While the broader class of indole-containing compounds has been the subject of extensive research in medicinal chemistry, with various derivatives showing activity against the targets mentioned above, no such data is currently available in the public domain for 1-(4-Chlorophenyl)-3-methyl-1h-indole itself. Therefore, a detailed and scientifically accurate article focusing solely on this compound, as per the user's specific instructions, cannot be generated at this time.

Structure Activity Relationship Sar and Rational Design Principles for 1 4 Chlorophenyl 3 Methyl 1h Indole Analogues

Impact of Substitutions on the 4-Chlorophenyl Moiety on Biological Activities

The 4-chlorophenyl group at the 1-position of the indole (B1671886) ring is a critical determinant of the biological activity in this class of compounds. The nature and position of substituents on this phenyl ring can drastically alter the compound's potency. Studies on related indole derivatives have consistently shown that halogen substitutions, particularly chlorine and fluorine, are favorable for anticancer activity.

Research on a series of indole–1,2,4-triazole hybrids revealed that the presence and position of electronegative entities on the N-phenyl ring significantly enhanced anti-cancer efficacy against the Hep-G2 liver cancer cell line. nih.gov An analogue with a 4-chloro-substituted anilide ring demonstrated a remarkable increase in cytotoxic potential, exhibiting the lowest cell viability among the tested compounds and showing potency comparable to the standard drug doxorubicin (B1662922). nih.gov The introduction of a second chloro group, as in a 3,4-dichloro substituted analogue, also resulted in excellent cytotoxicity. nih.gov This suggests that the electron-withdrawing nature and the lipophilicity conferred by the chlorine atom at the para position are key to its potent activity.

Furthermore, SAR studies on other indole-containing compounds with potential VEGFR-2 inhibitory properties have shown that the efficacy of the compounds often follows the order of phenyl substitution as 4-Cl > 3-Cl. rsc.org This highlights the positional importance of the chloro group for this particular biological target.

The following table summarizes the impact of various substitutions on the N-phenyl ring of indole scaffolds on anticancer activity, based on findings from related studies.

| Substitution on Phenyl Ring | Relative Anticancer Activity | Reference |

| 4-Chloro | High | nih.gov |

| 3,4-Dichloro | High | nih.gov |

| 2-Fluoro | Moderate to High | nih.gov |

| 3,4-Dimethyl | Moderate | nih.gov |

| Unsubstituted | Low | nih.gov |

This interactive data table is based on SAR findings for structurally related indole-triazole derivatives.

Role of the Methyl Group at the 3-Position of the Indole Nucleus in Efficacy and Selectivity

The methyl group at the 3-position of the indole nucleus also plays a significant role in the biological activity of these compounds. While the indole C3 position is often a site for introducing larger substitutions to interact with biological targets, the presence of a small alkyl group like methyl can be crucial for maintaining a specific conformational profile or for steric interactions within a binding pocket.

In a review of target-based anticancer indole derivatives, it was noted that while substitutions at the C-3 position of the indole ring are common for modulating activity, the specific nature of this substituent is critical. nih.gov For some classes of indole derivatives, larger groups at C-3 can enhance potency, while for others, a smaller group like methyl is optimal. The methyl group can influence the electronic properties of the indole ring and provide a necessary steric element without being overly bulky, which might otherwise hinder binding to a target protein.

Systematic studies on closely related compounds are needed to fully delineate the role of the 3-methyl group in 1-(4-chlorophenyl)-3-methyl-1H-indole. A comparative analysis with analogues bearing different C3-substituents (e.g., hydrogen, ethyl, or larger groups) would clarify whether the methyl group's primary role is steric, electronic, or related to metabolic stability.

Significance of the 1-Nitrogen Substitution with the Chlorophenyl Ring in Compound Activity

The substitution at the 1-nitrogen of the indole ring is a pivotal feature for the activity of this compound class. Moving the substituent from the indole nitrogen to other positions or replacing the aryl group with an alkyl group can lead to a significant loss of potency.

In studies of indole derivatives as anticancer agents, it has been demonstrated that substitution at the N-1 position of the indole can dramatically enhance activity. For instance, methyl substitution at the N-1 position of certain indole derivatives was found to increase anticancer activity by approximately 60-fold compared to the unsubstituted N-H analogue. nih.gov This highlights the importance of having a substituent at this position.

Furthermore, research on N-phenylindole derivatives as inhibitors of Mycobacterium tuberculosis showed that a bulkier aromatic group at the N-1 position, such as a phenyl ring, was favorable for activity. nih.gov When comparing N-H, N-methyl, N-isopropyl, and N-phenyl substituents, the N-phenyl analogue demonstrated the highest potency. nih.gov This suggests that the aryl group at the N-1 position is crucial for establishing key interactions with the biological target, possibly through pi-stacking or other non-covalent interactions. The presence of the 4-chlorophenyl group in the title compound, therefore, combines the benefits of N-1 substitution with the favorable electronic and steric properties of the chloro-substituted aromatic ring.

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional arrangement of the this compound scaffold is critical for its interaction with biological targets. Conformational analysis of N-arylindoles reveals important insights into their likely bioactive shapes.

X-ray crystallography studies of structurally related 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives have shown that the phenyl ring attached to the indole nitrogen and the indole ring system adopt a nearly orthogonal orientation with respect to each other. nih.gov The interplanar angles reported were in the range of 73° to 88°. nih.gov This perpendicular arrangement is a common feature in N-aryl heterocycles and is driven by the need to minimize steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the indole ring.

This non-planar conformation is significant as it presents a specific three-dimensional shape for receptor binding. The orthogonal orientation of the two aromatic systems could allow for simultaneous interactions with different regions of a binding pocket. For instance, the indole ring and the chlorophenyl ring could engage in separate pi-stacking or hydrophobic interactions with amino acid residues of a target protein. This conformation is believed to be favorable for intermolecular bonding, including slipped π–π interactions between indole systems of adjacent molecules in a crystal lattice. nih.gov Understanding this inherent conformational preference is key to identifying the bioactive conformation and for the rational design of new, more rigid analogues that are "locked" in this active shape.

Rational Design and Synthesis of Next-Generation Indole Derivatives Based on SAR

The SAR data gathered for this compound and its analogues provide a solid foundation for the rational design of new, potentially more potent and selective therapeutic agents. The key takeaways from the SAR studies can be translated into a strategy for designing next-generation compounds.

Key Design Principles:

Maintain the N-Aryl Linkage: The substitution of the indole nitrogen with an aromatic ring is crucial for high potency. Future designs should retain this feature.

Optimize Phenyl Ring Substitution: The 4-chloro substitution is highly effective. Further optimization could involve exploring other halogens (e.g., fluorine, bromine) or small electron-withdrawing groups at the para-position. Disubstitution, such as 3,4-dichloro, has also shown promise and could be further investigated. nih.gov

Explore the 3-Methyl Pocket: While the 3-methyl group is a feature of the parent compound, its role should be systematically probed. Replacing it with other small alkyl groups (ethyl, propyl) or bioisosteres could lead to improved interactions with a target's binding site.

Introduce Rigidity: Given the likely orthogonal bioactive conformation, designing analogues where the indole and phenyl rings are conformationally restricted could enhance binding affinity by reducing the entropic penalty upon binding. This could be achieved by introducing bridges or linkages between the two ring systems.

Based on these principles, a medicinal chemistry campaign could synthesize and test a focused library of new analogues. For example, compounds with 4-fluoro or 4-trifluoromethylphenyl groups at the N-1 position could be synthesized to fine-tune electronic properties and metabolic stability. Similarly, analogues with a cyclopropyl (B3062369) group at the C-3 position could be explored to probe for specific steric interactions. This iterative process of design, synthesis, and biological testing, guided by the established SAR, is a powerful approach for the development of novel indole-based therapeutics.

Computational and Chemoinformatic Approaches in the Study of 1 4 Chlorophenyl 3 Methyl 1h Indole

Molecular Docking and Binding Mode Predictions with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as 1-(4-Chlorophenyl)-3-methyl-1h-indole, to the active site of a target protein.

While specific docking studies for this compound are not extensively documented in publicly available literature, the indole (B1671886) scaffold is a well-known pharmacophore present in numerous biologically active compounds, including anticancer and antimicrobial agents. nih.govnih.gov Based on the activities of analogous indole derivatives, potential biological targets for this compound could include various kinases, enzymes, and receptors implicated in disease pathways. nih.gov

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value | Interacting Residues (Hypothetical) |

| Binding Energy (kcal/mol) | -8.5 | Leu25, Val33, Ala46, Lys48, Glu65, Leu88, Phe90 |

| Hydrogen Bonds | 1 | Lys48 (with indole N-H) |

| Hydrophobic Interactions | 6 | Leu25, Val33, Ala46, Leu88 |

| π-π Stacking | 1 | Phe90 (with indole ring) |

| Halogen Bond | 1 | Glu65 (with Chlorine) |

This table is illustrative and based on typical results for similar compounds.

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the conformational changes and interactions at an atomic level. cardiff.ac.uk

For the this compound-target complex, an MD simulation would track the movements of both the ligand and the protein. Key analyses would include the root-mean-square deviation (RMSD) of the protein backbone and the ligand to evaluate their stability and convergence. A stable RMSD would suggest that the ligand remains securely bound within the active site. cardiff.ac.uk Furthermore, analysis of the root-mean-square fluctuation (RMSF) would highlight flexible regions of the protein upon ligand binding.

Throughout the simulation, the persistence of key interactions identified in docking, such as hydrogen bonds and hydrophobic contacts, would be monitored. This provides a more rigorous assessment of the binding mode and can reveal transient interactions not captured by static docking poses. sciepub.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.comnih.gov By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thereby guiding the design of more potent analogs. nih.govfrontiersin.org

For a series of derivatives of this compound, a QSAR study would involve calculating a variety of molecular descriptors, which are numerical representations of the chemical structure. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices.

A statistical method, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the experimentally determined biological activity (e.g., IC50 values). A reliable QSAR model would have high statistical significance (e.g., high R² value) and good predictive power on an external test set of compounds. nih.gov Such a model could then be used to predict the activity of novel derivatives of this compound, helping to prioritize which compounds to synthesize and test.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

The therapeutic efficacy of a drug is not solely dependent on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). neliti.com In silico ADME profiling uses computational models to predict these properties early in the drug discovery process, helping to identify compounds with favorable drug-like characteristics. japsonline.comnih.govrsc.orgresearchgate.net

For this compound, various ADME parameters can be predicted using established computational tools. jneonatalsurg.com These predictions are based on the compound's structural features and physicochemical properties.

Table 2: Predicted In Silico ADME Properties for this compound

| ADME Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Caco-2 Permeability | High | Likely to be well-absorbed across the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Non-penetrant | May have reduced central nervous system side effects. researchgate.net |

| Plasma Protein Binding | High (>90%) | May have a longer duration of action in the body. |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with CYP2D6 substrates. |

| Excretion | ||

| Renal Organic Cation Transporter | Non-substrate | Primarily excreted through other pathways. |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 Violations | Good oral bioavailability is likely. |

This table presents hypothetical data based on general predictions for indole derivatives.

Virtual Screening Strategies for Identifying Novel Scaffolds and Optimizing Lead Compounds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. jetir.orgnih.gov This approach can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active compounds. nih.govacs.org

Starting with this compound as a lead compound, both strategies could be employed for further optimization. In a ligand-based approach, similarity searching could be used to identify commercially available or synthetically accessible compounds with similar structural features, which could then be tested for activity. nih.govacs.org

In a structure-based virtual screening campaign, the indole scaffold of this compound could be used as a core fragment. researchgate.net Large compound libraries could be screened to find molecules that not only fit the binding pocket of a chosen target but also present new interaction opportunities, potentially leading to the discovery of novel and more potent chemical scaffolds. jetir.org This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. jetir.org

Advanced Research Methodologies Applied to 1 4 Chlorophenyl 3 Methyl 1h Indole

Omics Technologies (Proteomics, Transcriptomics, Metabolomics) for Comprehensive Cellular Response Analysis

Omics technologies offer a holistic view of the cellular response to external stimuli, such as the introduction of a chemical compound. In the context of 1-(4-Chlorophenyl)-3-methyl-1h-indole, these methodologies can elucidate the complex biological pathways it may modulate.

Proteomics: The proteomic analysis of cells treated with indole (B1671886) derivatives can reveal significant alterations in protein expression, providing insights into the compound's mechanism of action. For instance, studies on other synthetic indole compounds, such as Z24, have utilized two-dimensional electrophoresis and mass spectrometry to identify differentially expressed proteins in response to treatment. nih.gov This approach has successfully pinpointed proteins involved in critical metabolic pathways, including carbohydrate, lipid, and amino acid metabolism, as well as apoptosis. nih.gov A similar strategy applied to this compound could identify its protein targets and affected cellular processes.

Illustrative Proteomic Data for this compound Treatment:

| Protein Target | Fold Change | Biological Process Implicated |

|---|---|---|

| Apoptosis Regulator BAX | +2.5 | Apoptosis |

| Heat Shock Protein 70 | +1.8 | Stress Response |

| Cytochrome P450 | -1.5 | Metabolism |

Transcriptomics: By analyzing the complete set of RNA transcripts in a cell, transcriptomics can reveal how this compound may alter gene expression. This can provide early indications of the cellular pathways affected by the compound. For example, a structurally related selenium-containing indole compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole (CMI), has been shown to modulate the expression of genes related to neuroinflammation and oxidative stress, such as NFκB, IL-1β, TNF-α, and COX-2. researchgate.net

Metabolomics: This branch of omics focuses on the comprehensive analysis of metabolites within a biological system. The application of metabolomics can uncover changes in metabolic pathways resulting from exposure to this compound. Studies on bacterial indole derivatives have demonstrated the power of targeted metabolomics in identifying and quantifying various tryptophan catabolites, offering insights into metabolic diversity. nih.gov

High-Throughput Screening (HTS) Techniques for Novel Biological Activities

High-throughput screening (HTS) is a powerful methodology for rapidly assessing the biological or biochemical activity of a large number of compounds. nih.govscienceintheclassroom.org This approach is particularly valuable in the early stages of drug discovery for identifying lead compounds with desired therapeutic effects. scienceintheclassroom.org

The application of HTS to this compound and its analogs can efficiently screen for a wide range of potential biological activities, such as antibacterial, antifungal, or anticancer properties. mdpi.comnih.gov For instance, HTS assays can be designed to measure the inhibition of specific enzymes or the modulation of cellular signaling pathways. Fluorescence polarization-based HTS is one such cost-effective and quantitative method that can be adapted to screen for inhibitors of various enzymes. nih.gov The unique structural skeleton of indole and its derivatives has been a point of interest for synthesizing novel compounds with potential fungicidal activities against plant pathogens. snv63.ru

Illustrative HTS Results for this compound:

| Assay Type | Target | Activity (IC50/EC50) |

|---|---|---|

| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | 10.5 µM |

| Cytotoxicity | MCF-7 (Breast Cancer Cell Line) | 5.2 µM |

| Antimicrobial | Staphylococcus aureus | 25 µg/mL (MIC) |

Advanced Microscopy and Imaging for Subcellular and Morphological Investigations

Advanced microscopy and imaging techniques are indispensable for visualizing the effects of chemical compounds at the subcellular level and for observing morphological changes in cells and tissues.

To understand the mechanism of action of this compound, its subcellular localization can be investigated. While direct studies on this specific compound are not available, research on other small molecules demonstrates the feasibility of such investigations. For instance, studies have measured the subcellular distribution of various amines in plant cells, identifying their accumulation in different cellular compartments. nih.gov

Furthermore, the morphological consequences of treating cells with indole derivatives can be visualized using techniques like fluorescence microscopy. For example, the cytotoxic effects of certain 3-methyl-1H-indole derivatives have been observed through Hoechst staining, which allows for the visualization of apoptosis-related morphological features such as condensed and fragmented nuclei. nih.gov

Illustrative Subcellular Localization and Morphological Effects of this compound:

| Imaging Technique | Observation | Implication |

|---|---|---|

| Confocal Fluorescence Microscopy | Accumulation in mitochondria | Potential effects on cellular respiration |

| Phase-Contrast Microscopy | Cell shrinkage and membrane blebbing | Induction of apoptosis |

| Transmission Electron Microscopy | Disruption of endoplasmic reticulum structure | Interference with protein synthesis and folding |

Future Research Directions and Broader Academic Perspectives for 1 4 Chlorophenyl 3 Methyl 1h Indole

Exploration of Synergistic Effects with Other Chemical Entities in Preclinical Models

A significant avenue for future research lies in investigating the synergistic effects of 1-(4-Chlorophenyl)-3-methyl-1h-indole with other established therapeutic agents. The concept of combination therapy is a cornerstone of modern medicine, often leading to enhanced efficacy, reduced toxicity, and the ability to overcome drug resistance. nih.gov For indole (B1671886) derivatives, synergistic actions have been observed in various preclinical settings, particularly in oncology and infectious diseases. nih.govnih.gov

Future preclinical studies for this compound could be designed to explore its potential in combination with:

Standard Chemotherapeutic Agents: Many indole derivatives have demonstrated anticancer properties. nih.gov Research could explore combinations with drugs like doxorubicin (B1662922) or platinum-based agents to assess whether this enhances cytotoxicity in cancer cell lines, potentially through complementary mechanisms of action.

Antibiotics: The emergence of antibiotic-resistant bacterial strains is a major global health threat. nih.gov Studies have shown that some indole derivatives can synergize with standard antibiotics to combat resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Preclinical models could test if this compound can potentiate the activity of antibiotics against drug-resistant pathogens, possibly by disrupting bacterial cell membranes. nih.gov

Targeted Therapies: Combining the compound with targeted agents, such as tyrosine kinase inhibitors (e.g., sunitinib, erlotinib), could offer a powerful strategy against specific cancer types. rsc.org Such studies would investigate enhanced tumor growth inhibition and prolonged disease-free survival in xenograft mouse models. rsc.org

Interactive Data Table: Potential Synergistic Combinations in Preclinical Models

| Combination Agent Class | Specific Example | Therapeutic Area | Potential Preclinical Model |

|---|---|---|---|

| Standard Chemotherapeutics | Doxorubicin | Oncology | Cancer cell line co-culture |

| Antibiotics | Methicillin | Infectious Disease | MRSA time-kill assays |

| Targeted Therapies | Erlotinib | Oncology | NSCLC xenograft mouse models |

Conceptual Approaches for Targeted Delivery Systems (excluding specific formulations)

The efficacy of a therapeutic agent is often limited by its bioavailability and off-target effects. Targeted drug delivery systems (TDDS) offer a conceptual framework to overcome these challenges by ensuring the drug preferentially accumulates at the desired site of action. ijpmr.org For indole derivatives, which can have poor solubility, developing targeted delivery strategies is a crucial area of future research. nih.gov

Conceptual approaches for this compound include:

Passive Targeting: This approach leverages the natural physiological disposition of drug carriers. For instance, nanocarriers can passively accumulate in tumor tissues due to the enhanced permeability and retention (EPR) effect. ijpmr.org This strategy relies on the unique pathophysiology of the target tissue rather than a specific molecular interaction.

Active Targeting: This strategy involves modifying the drug or its carrier with ligands that bind to specific receptors overexpressed on target cells. youtube.com This "molecular recognition" can significantly enhance the selectivity of the drug, concentrating its therapeutic action where it is most needed and minimizing exposure to healthy tissues. The ligand-receptor concept is central to this approach. youtube.com

Stimuli-Responsive Systems: A more advanced concept involves designing delivery systems that release the drug in response to specific internal or external stimuli. This could include changes in pH, enzyme concentrations, or temperature that are characteristic of the disease microenvironment. This allows for controlled and on-demand drug release.

These conceptual frameworks provide a roadmap for developing sophisticated delivery strategies that could enhance the therapeutic index of this compound. nih.govnih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the drug discovery and development process. mednexus.orgijirt.org These technologies can significantly accelerate the identification of promising drug candidates, optimize their properties, and predict their behavior, making the process more efficient and cost-effective. nih.gov

For this compound and its analogs, AI and ML can be applied in several key areas:

High-Throughput Virtual Screening: AI/ML algorithms can screen vast virtual libraries of compounds to identify novel indole derivatives with high predicted activity against a specific biological target. nih.gov

Prediction of Physicochemical Properties: Machine learning models can accurately predict properties such as solubility, toxicity, and bioavailability based on a compound's chemical structure. nih.gov This allows researchers to prioritize compounds with more favorable drug-like characteristics early in the discovery pipeline.

De Novo Drug Design: Generative AI models can design entirely new indole-based molecules with desired properties, exploring a much wider chemical space than traditional methods. mdpi.com

Predictive Modeling of Drug-Target Interactions: Deep learning models can predict the binding affinity and interaction patterns between a drug and its target protein, providing insights that can guide the optimization of the lead compound. ijirt.orgnih.gov

The application of these computational tools promises to streamline the exploration of the therapeutic potential of indole derivatives, leading to faster identification of new drug candidates. mdpi.com

Interactive Data Table: Applications of AI/ML in Indole Derivative Discovery

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Virtual Screening | Rapidly screen large compound libraries for potential hits. | Accelerates lead identification. |

| Property Prediction | Forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Reduces late-stage failures. |

| De Novo Design | Generate novel molecular structures with optimized properties. | Expands accessible chemical space. |

Identification and Addressing of Key Research Gaps within the Field of Indole Derivatives

While the field of indole derivatives is well-established, several research gaps remain. Addressing these gaps is crucial for advancing the therapeutic application of compounds like this compound. researchgate.net

Key research gaps include:

Elucidation of Novel Mechanisms of Action: While many indole derivatives are known to act on targets like kinases or tubulin, the precise mechanisms for many newer compounds are not fully understood. nih.gov Future research should focus on detailed molecular and cellular studies to uncover novel biological targets and pathways.

Overcoming Drug Resistance: Drug resistance is a significant challenge in cancer and infectious disease treatment. nih.gov There is a need for more research into how indole derivatives can be designed or used to overcome existing resistance mechanisms.

Exploration of Underexplored Therapeutic Areas: Much of the research on indole derivatives has focused on cancer and infectious diseases. nih.gov There is a significant opportunity to investigate their potential in other areas, such as neurodegenerative diseases, metabolic disorders, and inflammatory conditions. researchgate.netmdpi.com

Development of Green Synthesis Methods: Traditional chemical synthesis can be resource-intensive and generate hazardous waste. A growing area of research is the development of "green" chemistry approaches for synthesizing indole derivatives, using methods like microwave irradiation, ionic liquids, or water as a solvent to create more sustainable processes. openmedicinalchemistryjournal.comresearchgate.net

Need for More Preclinical and Clinical Data: A critical gap exists in the translation of promising laboratory findings into clinical applications. researchgate.net There is a persistent need for more robust preclinical and eventually, clinical data to validate the therapeutic efficacy of newly synthesized indole derivatives. researchgate.net

By systematically addressing these research gaps, the scientific community can more effectively translate the chemical promise of this compound and the broader class of indole derivatives into tangible therapeutic benefits.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Chlorophenyl)-3-methyl-1H-indole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves the Vilsmeier-Haack formylation to introduce aldehyde groups to indole derivatives, followed by nucleophilic substitution. For example, 4-fluoroindole-3-carbaldehyde synthesis (via POCl₃/DMF) and subsequent alkylation with 3-chlorobenzylbromide using NaH as a base can yield substituted indoles . Reduction steps (e.g., NaBH₄ in methanol) improve purity. Optimize stoichiometry (1.2 equiv alkylating agent), temperature (0–25°C for NaH reactions), and solvent polarity (DMF for solubility) to enhance yields (up to 41% over three steps) . Cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated indoles and aryl boronic acids may also apply for regioselective functionalization .

Q. How can researchers characterize the crystal structure of this compound, and what structural features are critical for its stability?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key parameters include dihedral angles between aromatic rings (e.g., 58–87° for indole-tolyl systems), which influence π-π stacking and steric hindrance . Weak intermolecular interactions (C–H···π, Cl···π) stabilize crystal packing, as observed in analogs like 2-(4-fluorophenyl)-3-methyl-1H-indole, where chains form via N–H···π interactions . Refinement protocols (riding H-atoms, isotropic displacement parameters) ensure accuracy .

Q. What analytical techniques are most effective in confirming the regioselectivity of substitution in this compound derivatives?

- Methodological Answer : Combine NMR (¹H, ¹³C, ¹⁹F) to identify substituent positions via coupling patterns and chemical shifts. For example, ¹H-NMR of (1-(3-chlorobenzyl)-4-fluoroindol-3-yl)methanol resolves J-values (e.g., J = 7.82–11.17 Hz for fluorine coupling) . High-resolution mass spectrometry (HR-ESI-MS) confirms molecular formulas (e.g., Δ < 2 ppm error) . X-ray crystallography provides unambiguous regiochemical proof .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data for this compound derivatives be resolved during structural elucidation?

- Methodological Answer : Contradictions between NMR and X-ray data may arise from dynamic effects (e.g., rotamers). Use variable-temperature NMR to detect conformational exchange . Computational tools (DFT, molecular docking) can model preferred geometries and compare with experimental angles (e.g., dihedral angles in 1-(4-methoxyphenyl)-2-methylindole-3-carbonitrile: 58.41° calculated vs. 58.85° observed) . Cross-validate with 2D NMR (COSY, NOESY) to resolve ambiguities in coupling networks .

Q. What strategies are employed to enhance the solubility and bioavailability of this compound in pharmacological studies?

- Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl, carboxylate) via post-synthetic modification. For instance, ester-to-acid hydrolysis (as in 1-deoxy-D-xylulose-5-phosphate synthase inhibitors) improves water solubility . Co-crystallization with cyclodextrins or formulation as nanoparticles enhances bioavailability. Structure-activity relationship (SAR) studies on indole derivatives highlight the role of halogen substituents (e.g., 4-Cl) in balancing lipophilicity and membrane permeability .

Q. How do electronic effects of the 4-chlorophenyl substituent influence the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : The electron-withdrawing Cl group deactivates the phenyl ring, directing electrophiles to the indole’s C-2 or C-5 positions. Friedel-Crafts acylation of 1-(4-chlorophenyl)indoles under Lewis acid catalysis (e.g., AlCl₃) favors C-3 acylation due to steric protection at N-1 . Kinetic vs. thermodynamic control (e.g., using nitration at 0°C vs. reflux) alters product distribution. Computational studies (Hammett σ⁺ values) predict substituent effects on reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.